molecular formula C13H9F3N2O3 B14416015 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol CAS No. 82967-89-3

4-[2-Nitro-3-(trifluoromethyl)anilino]phenol

Cat. No.: B14416015
CAS No.: 82967-89-3
M. Wt: 298.22 g/mol
InChI Key: QWIZATHGQIVRMG-UHFFFAOYSA-N
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Description

4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with phenol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-3-(trifluoromethyl)anilino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-Nitro-3-(trifluoromethyl)anilino]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.

    Biology: Employed in the study of enzyme interactions and as a probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Nitro-3-(trifluoromethyl)anilino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)phenol
  • 5-Hydroxy-2-nitrobenzotrifluoride

Uniqueness

4-[2-Nitro-3-(trifluoromethyl)anilino]phenol is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

82967-89-3

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

4-[2-nitro-3-(trifluoromethyl)anilino]phenol

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)10-2-1-3-11(12(10)18(20)21)17-8-4-6-9(19)7-5-8/h1-7,17,19H

InChI Key

QWIZATHGQIVRMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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